Ethanamine;2-(4-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine;2-(4-methylphenyl)acetic acid is a chemical compound that combines the properties of ethanamine (ethylamine) and 2-(4-methylphenyl)acetic acid. . The structure of this compound includes an ethanamine group attached to a 2-(4-methylphenyl)acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethanamine;2-(4-methylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(4-methylphenyl)acetic acid with ethanamine under controlled conditions. The reaction typically requires a solvent such as toluene or dichloromethane and may involve the use of a catalyst to facilitate the reaction . The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Industrial production methods may also include purification steps such as crystallization or distillation to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethanamine;2-(4-methylphenyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can be carried out using halogenating agents such as thionyl chloride or phosphorus tribromide to introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions include amides, nitriles, alcohols, and halogenated derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Ethanamine;2-(4-methylphenyl)acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways involving amine and carboxylic acid groups.
Industry: In industrial research, it is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanamine;2-(4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation . The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethanamine;2-(4-methylphenyl)acetic acid can be compared with other similar compounds, such as ethylamine and 2-(4-methylphenyl)acetic acid. While ethylamine is a simple amine with basic properties, 2-(4-methylphenyl)acetic acid is an aromatic carboxylic acid with distinct chemical reactivity . The combination of these two moieties in this compound results in a compound with unique properties and applications. Similar compounds include:
Ethylamine: A simple amine used in various chemical reactions and as a precursor for other compounds.
2-(4-Methylphenyl)acetic acid: An aromatic carboxylic acid used in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
ethanamine;2-(4-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2.C2H7N/c1-7-2-4-8(5-3-7)6-9(10)11;1-2-3/h2-5H,6H2,1H3,(H,10,11);2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINOSQZJUPXPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN.CC1=CC=C(C=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.